molecular formula C10H8O3 B15302407 5-Acetyl-1,3-dihydro-2-benzofuran-1-one

5-Acetyl-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B15302407
M. Wt: 176.17 g/mol
InChI Key: JWNCIWSDIPXYMQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted benzofuran derivatives

Scientific Research Applications

Chemistry: 5-Acetyl-1,3-dihydro-2-benzofuran-1-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It has been investigated for its anti-tumor and antibacterial properties .

Medicine: Benzofuran derivatives, including this compound, have been explored for their potential therapeutic applications. They have shown promise as anticancer agents and antimicrobial drugs .

Industry: In the industrial sector, benzofuran derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes. Their versatile chemical properties make them valuable intermediates in various industrial processes .

Mechanism of Action

The mechanism of action of 5-Acetyl-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, some benzofuran derivatives have been found to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

  • 5-Acetyl-2,3-dihydrobenzo(b)furan
  • Ethanone, 1-(2,3-dihydro-5-benzofuranyl)
  • 5-acetylcoumaran
  • 1-(2,3-Dihydro-5-benzofuranyl)ethanone
  • 2,3-Dihydro-5-benzofuranyl methyl Ketone
  • 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone

Uniqueness: 5-Acetyl-1,3-dihydro-2-benzofuran-1-one stands out due to its specific acetyl group at the 5-position, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

5-acetyl-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6(11)7-2-3-9-8(4-7)5-13-10(9)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNCIWSDIPXYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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